molecular formula C8H9BrF2N2O2 B2675859 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856030-59-5

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2675859
CAS No.: 1856030-59-5
M. Wt: 283.073
InChI Key: DHACDRZMXMBKDD-UHFFFAOYSA-N
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Description

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with bromine and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the difluoromethylation of a pyrazole derivative. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylating reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents like boron compounds. Reaction conditions may vary depending on the desired transformation but often involve the use of catalysts and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity . The bromine atom and pyrazole ring also contribute to the compound’s overall chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazole derivatives, such as:

Uniqueness

3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c1-4(8(14)15)2-13-3-5(9)6(12-13)7(10)11/h3-4,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHACDRZMXMBKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C(=N1)C(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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